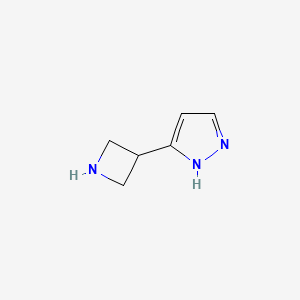
5-(Azetidin-3-yl)-1H-pyrazole
Vue d'ensemble
Description
5-(Azetidin-3-yl)-1H-pyrazole (5-A3P) is an organic compound that is widely used in the scientific research field due to its unique properties and versatility. It is a heterocyclic compound that is composed of nitrogen and carbon atoms, and is known for its ability to form strong bonds with other molecules. 5-A3P has been studied for its potential applications in various fields, including drug development, biochemistry, and materials science.
Applications De Recherche Scientifique
Antimicrobial Activity
5-(Azetidin-3-yl)-1H-pyrazole derivatives have shown significant potential in antimicrobial applications. A study by Shah et al. (2012) demonstrated the synthesis of azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity, revealing promising antibacterial and antifungal properties (Shailesh et al., 2012). Another research by Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which also displayed significant antibacterial activities against various bacterial strains (Chopde et al., 2012).
Anticancer and Antiproliferative Properties
In the field of cancer research, the this compound scaffold has been utilized in the development of potential antiproliferative agents. Ananda et al. (2017) reported the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. These compounds were tested in various cancer cell lines, and some showed maximum cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).
Anti-Diabetic and Renoprotective Activity
Abeed et al. (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives, including the pyrazole moiety, and evaluated their antihyperglycemic and renoprotective activities. Some compounds in this study exhibited remarkable anti-diabetic potency and significant renoprotective activity (Abeed et al., 2017).
In Silico Drug Design Studies
Behera.S. et al. (2014) conducted in silico designing of Pyrazol-1-Yl Azetidin-2-One derivatives for possible inhibition of various microbial target proteins. Their study involved ADME toxicity, solubility, Drug-score, and Biological activities studies, indicating drug likeness properties for the synthesized compounds (Behera.S. et al., 2014).
Anti-Inflammatory and Analgesic Activities
Research on azetidin-2-one derivatives has also extended to their potential use in anti-inflammatory and analgesic applications. For instance, El-Sawy et al. (2014) synthesized novel compounds with azetidin-2-one derivatives and tested them for anti-inflammatory, analgesic, and anticonvulsant activities, finding significant results (El-Sawy et al., 2014).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYUYXCLKBTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


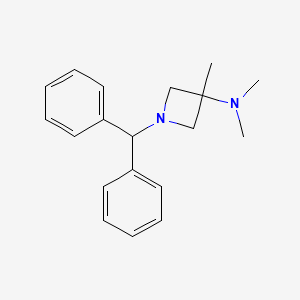

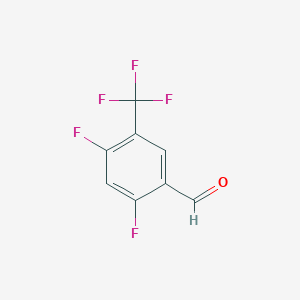
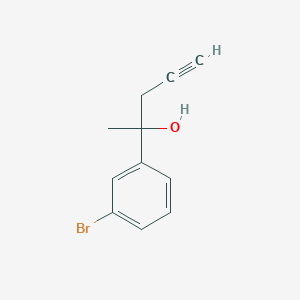
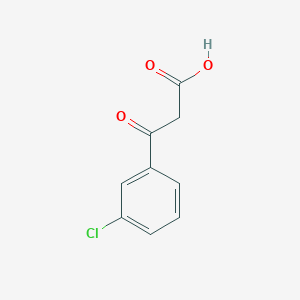

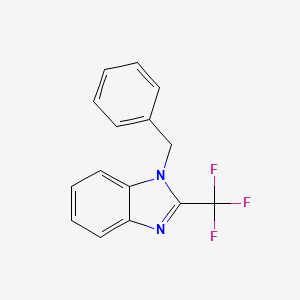
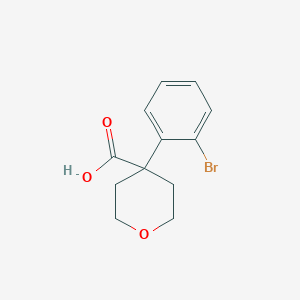
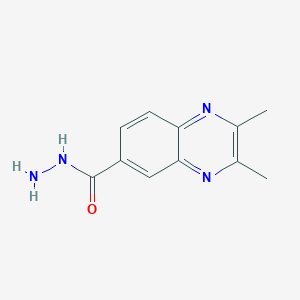
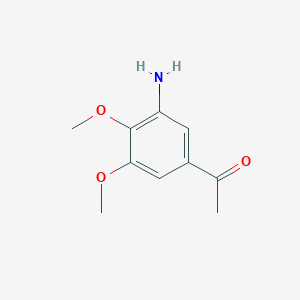
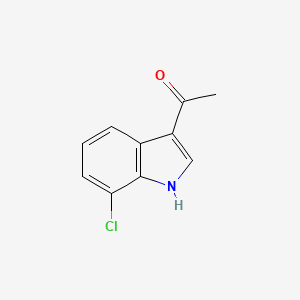
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
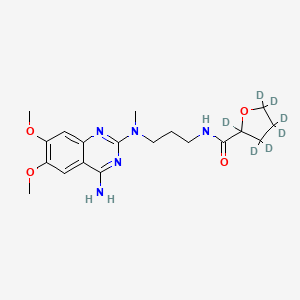
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)
